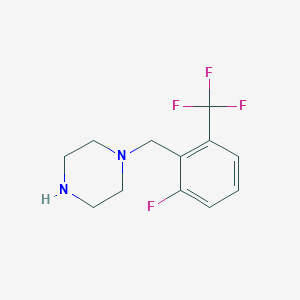

1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine

Description

1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine is a piperazine derivative featuring a benzyl group substituted with fluorine and trifluoromethyl groups at the 2- and 6-positions, respectively. This structural motif is associated with enhanced bioactivity, particularly in anticancer and receptor-targeting applications. Piperazine derivatives are widely studied due to their versatility in drug design, with substituents on the benzyl ring significantly influencing pharmacological properties . The compound’s synthesis often involves multi-step alkylation and functionalization processes, as seen in similar derivatives (e.g., bis-alkylation of piperazine followed by reduction and guanylation steps) . Its primary applications include experimental receptor modulation and antiproliferative activity, positioning it as a candidate for oncology and neuroscience research .

Properties

Molecular Formula |

C12H14F4N2 |

|---|---|

Molecular Weight |

262.25 g/mol |

IUPAC Name |

1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]piperazine |

InChI |

InChI=1S/C12H14F4N2/c13-11-3-1-2-10(12(14,15)16)9(11)8-18-6-4-17-5-7-18/h1-3,17H,4-8H2 |

InChI Key |

BRBBZTVFKGLHKL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=CC=C2F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine

General Synthetic Strategy

The synthesis of this compound generally involves multi-step organic transformations starting from commercially available or easily accessible precursors such as 2-fluoro-6-(trifluoromethyl)benzonitrile or related benzyl derivatives. The key steps include:

- Reduction of 2-fluoro-6-(trifluoromethyl)benzonitrile to the corresponding carbamate intermediate.

- Subsequent conversion of the carbamate to the piperazine derivative via nucleophilic substitution or cyclization reactions.

- Purification steps to achieve high purity suitable for medicinal chemistry applications.

Detailed Synthetic Routes

Route A: Reduction of 2-Fluoro-6-(trifluoromethyl)benzonitrile to Carbamate Followed by Piperazine Formation

- Starting Material: 2-fluoro-6-(trifluoromethyl)benzonitrile.

- Reduction Step: Under catalytic conditions (using a suitable catalyst and reducing agent), the nitrile is reduced to tert-butyl 2-fluoro-6-(trifluoromethyl)benzylcarbamate. This step often employs catalysts such as palladium or other hydrogenation catalysts and di-tert-butyl dicarbonate as a protecting reagent.

- Cyclization/Reaction with Urea or Piperazine: The carbamate intermediate is reacted with piperazine or urea under acidic or reflux conditions to form the desired piperazine derivative. This reaction typically proceeds under reflux for several hours, followed by crystallization and purification.

- Purification: The crude product is purified by recrystallization from solvents such as ethanol or ethyl acetate, yielding a high-purity white powder with yields reported around 80-90%.

Route B: Direct Nucleophilic Substitution on Benzyl Halide

Reaction Conditions and Parameters

Analytical and Characterization Data

- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR spectra confirm the presence of fluorine and trifluoromethyl groups and the piperazine moiety.

- Mass Spectrometry: High-resolution mass spectrometry (HR-MS) validates molecular weight and formula.

- Purity: High-performance liquid chromatography (HPLC) or liquid chromatography (LC) methods show purity levels above 99% after recrystallization.

Research Discoveries and Applications Related to Preparation

- The presence of the trifluoromethyl group significantly influences the electronic properties and metabolic stability of the compound, enhancing its utility in pharmaceutical intermediates and agrochemical synthesis.

- Synthetic methods have been optimized to minimize impurities and maximize yield by carefully controlling solvent systems, catalysts, and reaction times.

- The compound serves as a key intermediate in the synthesis of antiviral and pesticide agents due to its unique structural features imparted by the fluorine substituents.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The benzyl chloride precursor can be substituted by nucleophiles such as piperazine.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like piperazine, bases (e.g., potassium carbonate), and solvents (e.g., dichloromethane).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

N-oxides: Formed through oxidation reactions.

Reduced Derivatives: Formed through reduction reactions, leading to compounds with different functional groups.

Scientific Research Applications

Chemical Reactivity

The chemical reactivity of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine stems from its functional groups, participating in oxidation, reduction, and substitution reactions. Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Synthesis typically involves multiple steps with careful reagent selection to ensure high yields and purity.

Potential Applications

This compound and similar compounds can modulate serotonin and dopamine receptor activity, suggesting therapeutic potential. Further in vitro and in vivo studies are needed to determine its pharmacological profile.

Structural Analogs

Several compounds share structural similarities with this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Fluorobenzylamine | Lacks trifluoromethyl group | Simpler structure, less electronic influence |

| 3-(Trifluoromethyl)benzylamine | Trifluoromethyl at a different position | Different steric and electronic properties |

| 1-(2-Fluorophenyl)piperazine | Contains fluorine but lacks trifluoromethyl group | Focused on different pharmacological effects |

The uniqueness of this compound is the combination of fluorine and trifluoromethyl groups on the benzene ring, giving it distinct electronic and steric properties. This enhances its utility as an intermediate in organic synthesis and in potential therapeutic applications compared to its analogs.

Acaricidal Activity of Phenylpiperazine Derivatives

Phenylpiperazine derivatives have been synthesized and assessed for acaricidal activity against mites like Tetranychus urticae, Tetranychus kanzawai, and Panonychus citri . These derivatives were synthesized through sequential reactions and evaluated using foliar spray and leaf-disk methods . The test solutions were prepared as 100 g a.i./L emulsifiable concentrate formulations and diluted to various concentrations .

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent positions and electronic properties, which critically impact bioactivity:

Key Observations :

Anticancer Activity :

*FLT3 inhibition requires synergistic moieties (e.g., aminoisoquinoline), as the trifluoromethyl benzyl group alone is insufficient .

Biological Activity

1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine is a chemical compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a 2-fluoro-6-(trifluoromethyl)benzyl group. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.

Synthesis Methods

Various synthetic routes have been explored for the production of this compound. These typically involve the following steps:

- Formation of the Piperazine Core : The piperazine ring is synthesized through cyclization reactions of appropriate precursors.

- Substitution Reactions : The introduction of the 2-fluoro-6-(trifluoromethyl)benzyl moiety can be achieved via nucleophilic substitution methods.

Pharmacological Effects

Research indicates that compounds similar to this compound can modulate serotonin and dopamine receptor activity. This modulation is significant for developing treatments for various neurological disorders, including depression and anxiety disorders.

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group has been shown to enhance the potency of compounds in inhibiting serotonin uptake. In studies, it was found that substituting the benzyl group with a 2-fluoro-6-trifluoromethyl variant significantly increased binding affinity at serotonin receptors, demonstrating the importance of this structural modification .

Case Studies and Research Findings

- Acaricidal Activity : A study synthesized various phenylpiperazine derivatives, including those structurally related to this compound. These derivatives exhibited significant acaricidal activity against Tetranychus urticae, suggesting potential agricultural applications .

- Antimicrobial Activity : Another research effort explored the antimicrobial properties of piperazine derivatives, indicating that modifications in the piperazine structure could lead to enhanced efficacy against bacterial strains, including those resistant to conventional antibiotics .

- CNS Activity : The compound's ability to interact with central nervous system receptors has been highlighted in studies focusing on its potential as an anxiolytic agent. The binding affinity and selectivity towards specific serotonin receptor subtypes were evaluated, showing promising results for therapeutic use in anxiety disorders .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(2-fluoro-6-(trifluoromethyl)benzyl)piperazine derivatives?

- Methodological Answer: Synthesis optimization requires careful selection of solvents, catalysts, and reaction monitoring. For example, propargylation of piperazine derivatives (e.g., 1-(2-fluorobenzyl)piperazine) is achieved using DMF as a solvent, K₂CO₃ as a base, and propargyl bromide as an alkylating agent, with TLC (hexane:ethyl acetate, 2:1) to monitor progress . Purification via silica gel chromatography (ethyl acetate:hexane, 1:8) is critical for isolating high-purity products. Reaction time (6–7 hours) and stoichiometric ratios (e.g., 1.2 equiv. of azidobenzene derivatives) significantly impact yield .

Q. How can spectroscopic techniques distinguish structural isomers of fluorinated benzylpiperazine derivatives?

- Methodological Answer: Raman microspectroscopy with multivariate analysis (e.g., PCA and LDA) effectively differentiates isomers like 1-(2-fluorophenyl)piperazine and 1-(3-fluorophenyl)piperazine. Optimal parameters include 20 mW laser power and 128–256 scans, which enhance spectral resolution and intensity. Key peaks in ¹H NMR (e.g., aromatic proton shifts at δ 7.0–8.4 ppm) and ¹³C NMR (fluorine-induced splitting at ~115–162 ppm) further aid structural confirmation .

Advanced Research Questions

Q. What strategies balance toxicity reduction and bioactivity retention in modified piperazine derivatives?

- Methodological Answer: Beta-cyclodextrin inclusion complexes can reduce toxicity but may attenuate bioactivity. For example, modified piperazine derivatives show lower cytotoxicity (e.g., IC₅₀ > 100 µM in some assays) but require structural tweaks, such as introducing electron-withdrawing groups (e.g., trifluoromethyl) or triazole moieties, to maintain target binding. Toxicity assays (e.g., MTT) paired with molecular docking (e.g., AutoDock Vina) help identify optimal substitutions .

Q. How do molecular docking studies validate the anticancer activity of triazole-functionalized benzylpiperazine derivatives?

- Methodological Answer: Docking against tyrosine kinase or tubulin binding sites (e.g., PDB: 1M17) predicts binding affinities. For instance, 1-(2-fluorobenzyl)-4-((1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazine shows a docking score of −9.2 kcal/mol, correlating with in vitro IC₅₀ values of ~5–10 µM against MCF-7 cells. Validation involves comparing computational ΔG values with experimental cytotoxicity data .

Q. What mechanisms explain contradictory data in piperazine derivative stability under oxidative conditions?

- Methodological Answer: Contradictions arise from solvent systems and reactive oxygen species (ROS) profiles. For example, peroxymonosulfate (PMS) activation with Co-PCN catalysts generates ¹O₂, which preferentially cleaves piperazine ring C-C bonds, while SO₄•⁻/•OH mediates fluorine substitution. Stability assays (HPLC-UV) under varied pH and oxidant concentrations resolve these discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.